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Efficacy and Relapse Prevention

Clinical evidence consistently shows that fluphenazine decanoate is more effective than bromperidol

decanoate at preventing psychotic relapse in patients with schizophrenia.

Table 1: Relapse and Global Outcomes

Outcome Measure
Bromperidol
Decanoate

Fluphenazine
Decanoate

Relative Risk (RR) /
Notes

Source

Relapse Rate (12

months)

6 patients

relapsed

0 patients relapsed Statistically significant

difference

[1]

Pooled Relapse
Risk

Higher relapse

rate

Lower relapse rate RR 3.92 (CI 1.05 to

14.60)

[2]

Global State No significant

change

No significant

change

No significant difference

between groups

[1] [2]

Social Disability Worse

improvement

Significantly better

improvement

Measured by

Morningside scale

[1]
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Outcome Measure
Bromperidol
Decanoate

Fluphenazine
Decanoate

Relative Risk (RR) /
Notes

Source

Need for Additional
Antipsychotic

More frequently

required

Less frequently

required

RR 1.72 (CI 0.7 to 4.2);

not statistically
significant

[2]

The Number Needed to Treat (NNT) for relapse prevention further illustrates this efficacy advantage. A

lower NNT indicates that fewer patients need to be treated to prevent one relapse compared to a control. For

fluphenazine decanoate, the NNT versus placebo is between 2 and 5, indicating a moderate to large effect

size. Bromperidol decanoate lacks a reliable NNT for relapse due to insufficient placebo-controlled data, but

its inferiority to other depot antipsychotics in network comparisons suggests a less potent effect [3] [4].

Safety and Tolerability Profile

While both drugs are first-generation antipsychotics with similar risks for extrapyramidal side effects (EPS),

quantitative safety analyses reveal differences in their tolerability.

Table 2: Safety and Tolerability Outcomes

| Safety Parameter | Bromperidol Decanoate | Fluphenazine Decanoate | Notes & Comparative Risk | | :--- |

:--- | :--- | :--- | | Overall EPS Incidence | Similar incidence | Similar incidence | No statistically significant

difference found | [1] [2] | | Anticholinergic Medication Use | Potentially lower | Potentially higher |

Suggests higher EPS burden with fluphenazine | [2] [5] | | Specific NNH Values | | | NNH for Akathisia: 10

(BD) vs. 205 (PP) NNH for Tremor: -5 (BD) vs. 69 (PP) NNH for Anticholinergic Use: 5 (FD) vs. 30 (PP)

| [4] |

The Number Needed to Harm (NNH) is a key metric for comparing the risk of specific side effects. A

lower NNH means a higher risk. The data shows that the risk of encountering EPS (like akathisia and tremor)

and the need for anticholinergic medications is higher for both bromperidol and fluphenazine decanoates

compared to a second-generation agent like paliperidone palmitate (PP) [4]. Between the two, bromperidol

may have a slightly lower risk of EPS than fluphenazine, as inferred from the higher use of anticholinergics

with fluphenazine [2] [5].
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Pharmacological Properties

Understanding their pharmacokinetic profiles is crucial for clinical dosing decisions.

Table 3: Pharmacokinetic Comparison

Parameter
Bromperidol
Decanoate

Fluphenazine Decanoate

Dosing Interval Every 4 weeks Every 2-5 weeks (commonly 2-3

weeks)

Time to Peak (Tmax) 3–9 days 1–2 days

Elimination Half-life (Multiple
Dose)

21–25 days 14–100 days (very wide range)

logP 7.9 7.2–9.0

These profiles highlight that fluphenazine decanoate has a much wider inter-individual variability in its half-

life, meaning its duration of action can differ significantly from patient to patient [6]. This necessitates

careful individualization of dosing intervals.

Experimental Protocol Overview

The key evidence comes from a 1-year double-blind randomized controlled trial [1]:

Participants: 47 outpatients with chronic schizophrenia.
Intervention: Patients were randomly assigned to receive either bromperidol decanoate or

fluphenazine decanoate via intramuscular injection.
Outcomes: Primary outcomes were relapse rate and changes in positive/negative symptoms.

Secondary outcomes included social disability (Morningside scale) and extrapyramidal side effects.
Analysis: Intention-to-treat analysis was used, and statistical significance was determined for the

relapse outcome.
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Critical Appraisal and Clinical Implications

When interpreting these results for clinical or research decisions, consider the following:

Strength of Evidence: The conclusion that fluphenazine is superior for relapse prevention is based

on a single, small trial (n=47) and a Cochrane review that included only a few small studies. The
evidence base is therefore limited and dated [1] [2].

Risk-Benefit Trade-off: The primary advantage of fluphenazine is its higher efficacy in preventing
relapse. The main disadvantage is its higher propensity for EPS [5].

Modern Context: Fluphenazine decanoate remains in use largely due to its low cost rather than
proven superiority over newer agents. Its prescribing is often influenced by healthcare inequities and

resource limitations [5].
Comparative Effectiveness: A contemporary analysis concluded that "minimal poorly reported trial

data suggests that bromperidol decanoate may be better than placebo... but less valuable than
fluphenazine" for relapse prevention [2].

The following diagram summarizes the clinical decision pathway based on the comparative analysis.

Compare Bromperidol vs.
Fluphenazine Decanoate

Superior Relapse Prevention Higher Relapse Rate

Higher EPS Risk Potentially Lower EPS Risk

Click to download full resolution via product page

> Choosing Between Bromperidol and Fluphenazine Decanoates: This flowchart visualizes the core

trade-off identified in the clinical data. Fluphenazine offers stronger relapse prevention but carries a greater

risk of extrapyramidal symptoms, whereas bromperidol has a higher relapse rate but may be better tolerated.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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